molecular formula C19H16O B194598 Triphenylmethanol CAS No. 76-84-6

Triphenylmethanol

Cat. No. B194598
CAS RN: 76-84-6
M. Wt: 260.3 g/mol
InChI Key: LZTRCELOJRDYMQ-UHFFFAOYSA-N
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Description

Triphenylmethanol, also known as triphenylcarbinol and TrOH, is an organic compound . It is a white crystalline solid that is insoluble in water and petroleum ether, but well soluble in ethanol, diethyl ether, and benzene . In strongly acidic solutions, it produces an intensely yellow color, due to the formation of a stable “trityl” carbocation .


Synthesis Analysis

Triphenylmethanol can be synthesized using Grignard reagents, which are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile . The reaction involves the addition of the Grignard reagent to a carbonyl compound, followed by acid hydrolysis .


Molecular Structure Analysis

Triphenylmethanol features three phenyl (Ph) rings and an alcohol group bound to a central tetrahedral carbon atom . All three C–Ph bonds are typical of sp3 - sp2 carbon-carbon bonds with lengths of approximately 1.47 Å, while the C–O bond length is approximately 1.42 Å .


Chemical Reactions Analysis

Triphenylmethanol reacts with acetyl chloride, not to give the ester, but triphenylmethyl chloride . The three phenyl groups also offer steric protection. Reaction with hydrogen peroxide gives an unusually stable hydroperoxide .


Physical And Chemical Properties Analysis

Triphenylmethanol has a molar mass of 260.33 g/mol . It is a white crystalline solid with a density of 1.199 g/cm3 . It has a melting point of 160 to 163 °C and a boiling point of 360 to 380 °C .

Scientific Research Applications

Photoactivatable Aggregation-Induced Emission Triphenylmethanol (TPOH) has been discovered to exhibit strong blue fluorescence on a solid surface after UV irradiation at 254 nm. This fluorescence is reversible and can be quenched by UV irradiation at 365 nm. This property allows TPOH to be applied in rewritable photopatterning tuned by UV light, presenting potential applications in optical data storage and display technologies (Zheng et al., 2017).

Radical Species Formation in Subcritical Water Research has shown that triphenylmethanol can generate a radical species, triphenylmethyl radical, in subcritical and supercritical water without any radical initiator. This radical formation was confirmed by direct electron spin resonance (ESR) measurement, suggesting potential applications in chemical synthesis and reaction mechanism studies (Kobiro et al., 2009).

Grignard Synthesis and Laboratory Techniques Triphenylmethanol is synthesized using the Grignard reagent phenyl magnesium bromide in a reaction with benzophenone, followed by acid work-up. This synthesis involves laboratory techniques like reflux, vacuum filtration, and decantation, highlighting its importance in organic chemistry education and research (Zhang, 2015).

Applications in Organic Synthesis Triphenylmethanol is used in various applications in organic synthesis. Its derivatives, especially triphenylmethyl, are important in the field of dyestuffs and as protecting groups in organic synthesis. They are utilized for their ability to easily form a stabilized cation, with applications in bioconjugation, cross-linking, mass-spectrometry, fluorescence, and optics (Shchepinov & Korshun, 2003).

Host-Guest Selectivity in Crystallography In the field of crystallography, triphenylmethanol has been used to study host-guest selectivity. For example, it has been employed as an additive to change the composition of mother liquors systematically in the separation of picolinium chlorides, contributing to advancements in crystal engineering (Batisai et al., 2016).

Chemoselective Tritylation of Alcohols In the context of catalysis, triphenylmethanol has been used in the chemoselective tritylation of alcohols, demonstrating a protocol's chemoselectivity and mildness. This highlights its role in developing more efficient and selective synthetic methods (Reddy et al., 2008).

Ultrasound Irradiation in Synthesis The synthesis of triphenylmethanol under ultrasound irradiation has shown advantages like short reaction time, simple operation, and high yield. This suggests its potential in improving efficiency in organic synthesis processes (Wen-qing, 2008).

Safety And Hazards

Triphenylmethanol may cause skin and eye irritation . It should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion .

Future Directions

Triphenylmethanol is a base structure in a large number of organic compounds, such as organic dyes or pH indicators . Its synthesis is often used to illustrate the Grignard reaction . The sulfamide derivative of triphenylmethanol was synthesized and investigated for selective interactions with crown ethers of different dimensionality .

properties

IUPAC Name

triphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTRCELOJRDYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0058803
Record name Benzenemethanol, .alpha.,.alpha.-diphenyl-
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Molecular Weight

260.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid, Solid; [Merck Index] White to cream crystalline powder; [Alfa Aesar MSDS]
Record name Benzenemethanol, .alpha.,.alpha.-diphenyl-
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Record name Triphenylcarbinol
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Vapor Pressure

0.00000003 [mmHg]
Record name Triphenylcarbinol
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Product Name

Triphenylmethanol

CAS RN

76-84-6
Record name Triphenylmethanol
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Record name Triphenylcarbinol
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Record name TRIPHENYLMETHANOL
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Record name TRIPHENYLCARBINOL
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Synthesis routes and methods I

Procedure details

A mixture of 4.91 g of raw product of Example 12 in 30 ml of 50% aqueous formic acid was stirred in a water bath at 60° C. and was then diluted with water and vacuum filtered. The filter was rinsed with water the product was dried to obtain 1.39 g of triphenylcarbinol. The filtrate was evaporated to dryness and the residue was taken up in water and effloresced. The mixture was vacuum filtered and the recovered product was rinsed with water and dried to obtain 800 mg of 3-acetoxymethyl-7-[2-(2-amino-4-thiazolyl)-2-(1-methylethoxyimino)-acetamido]-ceph-3-eme-4-carboxylic acid. 972 mg of the product were dissolved in 4 ml of methanol and the solution was diluted with 20 ml of ether and vacuum filtered. The product was rinsed and dried to obtain 404 mg of the said acid for analysis in the syn configuration and melting at ≈200° C.
Name
raw product
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4.58 g of the product of Example 16 and 30 ml of 50% aqueous formic acid was heated at 55° C. for 20 minutes and crystallization occured. The mixture was cooled and was diluted and stirred. The mixture was vacuum filtered and the product was rinsed and dried to obtain 1.257 g of triphenyl carbinol. The filtrate was evaporated to dryness under reduced pressure and the residue was taken up in water. Crystallization occured and the mixture was stirred for 30 minutes and was vacuum filtered. The solid was rinsed and dried to obtain 1.68 g of raw product. The latter was dissolved in 4 ml of a molar solution of sodium bicarbonate and the insolubles were ground up. The mixture was vacuum filtered and the filtrate was rinsed with water. 0.24 ml of acetic acid were added to the filtrate and the mixture was vacuum filtered. The precipitate was rinsed with water and dried to obtain 426 mg of purified product. 0.15 ml of formic acid were added to the filtrate and crystallization occured. The mixture was vacuum filtered and the product was rinsed with water and dried to obtain 505 mg of more pure anti isomer of 3-acetylthiomethyl-7-[{2-(2-amino-4-thiazolyl)-2-methoxyiminoacetyl}amino]-ceph-3-eme-4-carboxylic acid melting at 190° C.
Name
product
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

2 g of the product of Step B were added with stirring at room temperature to 20 ml of trifluoroacetic acid held under nitrogen and after stirring for 10 minutes at room temperature, the mixture was concentrated under vacuum to a volume of 8 ml. The mixture was cooled in an ice water bath and 60 ml of isopropyl ether were slowly added thereto. The mixture was stirred for 10 minutes at room temperature and was vaccum filtered and the filter was rinsed with isopropyl ether. The filtrate was evaporated to dryness under reduced pressure to obtain 1.5 g of raw product. The latter was placed under an argon atmosphere and 7.5 ml of 50% aqueous formic acid were added thereto. The mixture was stirred at 40° C. for 15 minutes and was then vacuum filtered. The recovered product was rinsed twice with 1 ml of 50% aqueous formic acid and 3 times with 1 ml of distilled water to obtain 319 mg of triphenyl carbinol. The filtrate was distilled to dryness and ethanol was added. The mixture was triturated with 15 ml of ether and was vacuum filtered. The recovered product was rinsed with ether and dried to obtain 0.973 g of the syn isomer of 3-methyl-7-[2-(2-amino-4-thiazolyl)-2-hydroxyimino-acetamido]-ceph-3 -eme-4-carboxylic acid with an RF=0.3 (acetone containing 10% water).
Name
product
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Phenylmagnesium chloride (2M, 6.8 mmol, 1.5 eq.) was slowly added to a stirred solution of the aldehyde from Part A (3.00 g, 4.5 mmol, 1.0 eq.) in dioxane (25 mL) at 0° C. After 1 h, the reaction was quenched with methanol (5 mL), followed by water (25 mL). Trifluoroacetic acid (25 mL) was then added, and the mixture stirred at room temperature for 1 h. 10N NaOH was added to adjust the pH to 10 and the organic solvents removed in vacuo leaving solid triphenylmethanol and an aqueous phase behind. The triphenylmethanol was filtered and the aqueous was acidified to pH=3 with conc. HCl producing a precipitate. The solids were filtered, dried, and recrystallized from hexane/ethyl acetate yielding 532 mg of a white solid; m.p. 137.0°-145.0° C. NMR (DMSO-d6): δ7.77-7.46 (m, 4H); 7.46-7.30 (m, 5H); 6.94 (d, 2H, J=9 Hz); 6.76 (d, 2H, J=9 Hz); 6.37 (d, 1H, J=5 Hz); 5.97 (d, 1H, J=5 Hz); 5.09 (s, 2H); 2.25 (t, 2H, J=7 Hz); 1.34 (t of t, 2H, J=7,7 Hz); 1.17 (t of q, 2H, J=7,7 Hz); 0.74 (t, 3H, J=7 Hz). Anal. calcd. for C28H27ClN6O.(H2O)0.5 : C, 66.20: H, 5.56; Cl, 6.98. Found: 66.12; H, 5.51; Cl, 7.25.
Quantity
6.8 mmol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,910
Citations
G Ferguson, JF Gallagher, C Glidewell… - … Section C: Crystal …, 1992 - scripts.iucr.org
… compound [a recent search of the Cambridge Structural Database (October 1991, 90295 entries) for the unsolvated triphenylmethanol molecule yielded no hits]. In a brief footnote to a …
Number of citations: 73 scripts.iucr.org
E Weber, K Skobridis, I Goldberg - 1989 - olympias.lib.uoi.gr
Repository of UOI "Olympias": Specific Entrapment of Methanol and Dimethyl Sulphoxide by a Simple Host Compound (Triphenylmethanol). Crystal Structures of the Ph3COH.MeOH(1:1…
Number of citations: 0 olympias.lib.uoi.gr
C Glidewell, G Ferguson - Acta Crystallographica Section C: Crystal …, 1994 - scripts.iucr.org
… a test of these ideas for cases of numerical mis- match between hydrogen-bond donors and acceptors, we report here the structures of two isoelectronic analogues of triphenylmethanol …
Number of citations: 18 scripts.iucr.org
AE Aliev, EJ MacLean, KDM Harris… - The Journal of …, 1998 - ACS Publications
… the triphenylmethanol tetramer must be lower than C 3 . To investigate whether the disorder is dynamic, solid-state 2 H NMR investigations of triphenylmethanol … of the triphenylmethanol …
Number of citations: 36 pubs.acs.org
H Serrano-González, KDM Harris… - The Journal of …, 1999 - ACS Publications
In the crystal structure of triphenylmethanol (Ph 3 COH), the molecules form hydrogen-bonded tetramers, with the oxygen atoms positioned approximately at the corners of a tetrahedron…
Number of citations: 23 pubs.acs.org
SJ Kitchin, M Xu, H Serrano-González… - Journal of Solid State …, 2006 - Elsevier
In solid triphenylmethanol, the molecules are arranged in hydrogen-bonded tetramers, and it is already well established that the hydrogen bonding in this material undergoes a dynamic …
Number of citations: 14 www.sciencedirect.com
T Rodríguez Tzompantzi… - … Section C: Structural …, 2019 - scripts.iucr.org
The crystal structure of triphenylmethanol, C19H16O, has been redetermined using data collected at 295 and 153 K, and is compared to the model published by Ferguson et al. over 25 …
Number of citations: 2 scripts.iucr.org
K Eckardt, H Paulus, H Fuess… - Journal of inclusion …, 1999 - Springer
… The crystal structure of an inclusion compound formed by triphenylmethanol with di-… formed by triphenylmethanol with methanol and 1,4-dioxane. All triphenylmethanol inclusion …
Number of citations: 8 link.springer.com
G Ferguson, CD Carroll, C Glidewell… - … Section B: Structural …, 1995 - scripts.iucr.org
… Diphenyl (2_-thienyl) methanol (5), C17H [4OS, rhombohedral, R3, a= 19.20 (1), c= 26.48 (1) A, Z= 24: this compound is isomorphous and isostructural with triphenylmethanol, Ph3COH…
Number of citations: 27 scripts.iucr.org
MS Fonari, YA Simonov, WJ Wang, SW Tang… - …, 2009 - pubs.rsc.org
… showed on fluorosubstituted triphenylmethanol derivatives that the C–H⋯F(-C) interactions … well as the fluorosubstituted derivatives of triphenylmethanol may be a very useful platform …
Number of citations: 7 pubs.rsc.org

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